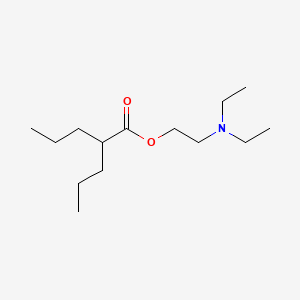
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester is a chemical compound that belongs to the ester class of organic compounds. Esters are derived from carboxylic acids and alcohols. This particular ester is synthesized from valeric acid, which is a straight-chain alkyl carboxylic acid, and 2-(diethylamino)ethanol. Valeric acid is known for its unpleasant odor and is found in the perennial flowering plant Valeriana officinalis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester typically involves the esterification of valeric acid with 2-(diethylamino)ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, valeric acid can be produced by the oxo process from 1-butene and syngas, forming valeraldehyde, which is then oxidized to valeric acid. The esterification process is similar to the laboratory method but is scaled up to accommodate larger quantities. The reaction parameters such as catalyst weight, reaction time, alcohol molar ratio, and reaction temperature are optimized to achieve high conversion rates and selectivity .
化学反応の分析
Types of Reactions
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to valeric acid and 2-(diethylamino)ethanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Valeric acid and 2-(diethylamino)ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other esters and compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the production of perfumes, flavors, and as a solvent in various industrial processes.
作用機序
The mechanism of action of valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing valeric acid and 2-(diethylamino)ethanol. These products can then interact with various enzymes and receptors, influencing metabolic pathways and physiological processes .
類似化合物との比較
Similar Compounds
Ethyl valerate: An ester of valeric acid and ethanol, used in perfumes and flavors.
Pentyl valerate: Another ester of valeric acid, used as a flavoring agent.
Isovaleric acid esters: Esters derived from isovaleric acid, known for their distinct odors and uses in the fragrance industry.
Uniqueness
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester is unique due to its specific structure, which combines the properties of valeric acid and 2-(diethylamino)ethanol. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
特性
CAS番号 |
22632-78-6 |
|---|---|
分子式 |
C14H29NO2 |
分子量 |
243.39 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 2-propylpentanoate |
InChI |
InChI=1S/C14H29NO2/c1-5-9-13(10-6-2)14(16)17-12-11-15(7-3)8-4/h13H,5-12H2,1-4H3 |
InChIキー |
RNPQWASFZKHZRN-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)C(=O)OCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


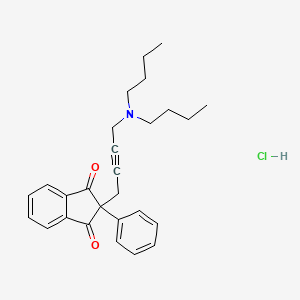

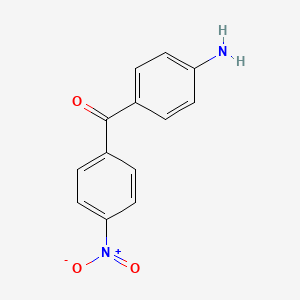
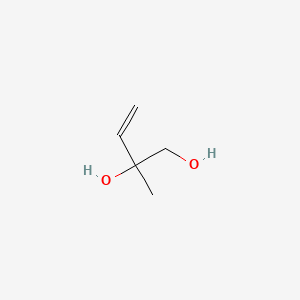
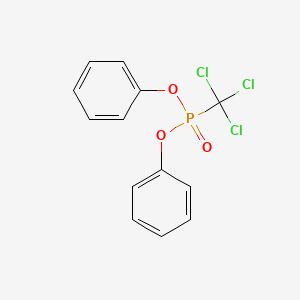
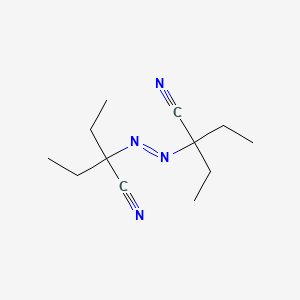



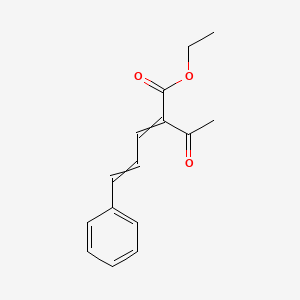
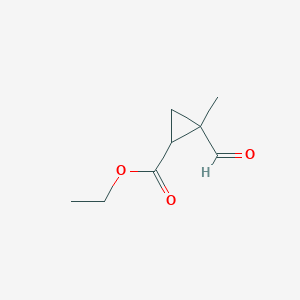

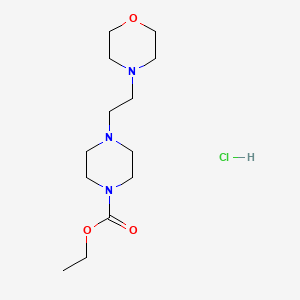
![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)
